molecular formula C13H14BF2NO2 B6333017 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester CAS No. 2216724-47-7

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

Cat. No.: B6333017
CAS No.: 2216724-47-7
M. Wt: 265.07 g/mol
InChI Key: VUHULEIUEVRXAN-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . It has a molecular weight of 265.07 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 265.07 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Catalyst in Cross-Coupling Reactions

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is used as a catalyst in palladium-catalyzed cross-coupling reactions. This process is effective for synthesizing unsymmetrical 1,3-dienes via borylation-coupling sequences, retaining the configuration of double bonds (Takagi et al., 2002).

Synthesis of Light Emitting Polymers

This compound plays a role in synthesizing light-emitting polymers. It undergoes Suzuki coupling reactions with commercial aryl diboronic acids or aryl dibromides, forming chromophore-containing polymers. These polymers demonstrate high molecular weights, superb thermal stability, and tailored emission across the visible spectrum (Neilson et al., 2007).

Phosphorescence Studies

Arylboronic esters, including this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding updates the notion of phosphorescent organic molecules, as they typically require heavy atoms for efficient triplet excited state generation (Shoji et al., 2017).

Development of Hydrogen Peroxide-Cleavable Polymers

The compound is used in synthesizing hydrogen peroxide-cleavable poly(ester-amide)s. These polymers are potential H2O2-responsive delivery vehicles, enabling controlled release in response to H2O2, and hold promise in biomedical applications (Cui et al., 2017).

Fluorination in Organic Synthesis

It serves as a precursor in the synthesis of fluorinated compounds, including (Z)-fluorinated alkenylboronic acid pinacol esters. This synthesis is significant for the development of fluorine-based pharmaceuticals and agrochemicals (Zhang et al., 2017).

Radiofluorination for PET Imaging

This compound is utilized in radiofluorination processes, enhancing radiochemical yields. This has implications in PET imaging, especially for labeling ortho-substituted substrates (Antuganov et al., 2017).

Synthesis of Boronate-Terminated Polymers

This compound is used in the synthesis of boronate-terminated π-conjugated polymers via Suzuki-Miyaura coupling polymerization. The resulting polymers have applications in organic electronics and photovoltaics (Nojima et al., 2016).

Development of Fluorescent Sensors

It is applied in the development of fluorescent sensors for detecting trace amounts of water. These sensors are based on photo-induced electron transfer and have applications in environmental monitoring and analytical chemistry (Miho et al., 2021).

Trifluoromethylation of Arylboronic Acid Esters

The compound is involved in trifluoromethylation reactions, transforming (hetero)arylboronic acid pinacol esters into trifluoromethylated (hetero)arenes. This process is relevant for synthesizing compounds for pharmaceutical and OLED applications (Liu et al., 2023).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHULEIUEVRXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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